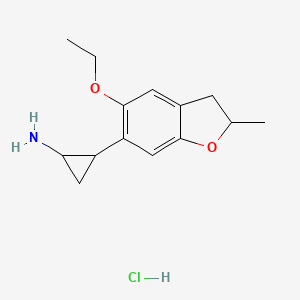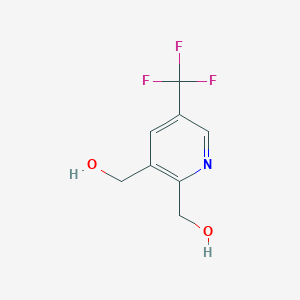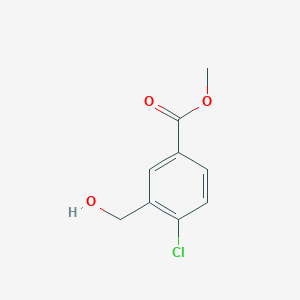![molecular formula C11H15N3O2 B12100201 2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide is a chemical compound with a complex structure that includes a hydroxycarbamimidoyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including nitration, reduction, and diazotization.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group is introduced via a reaction with hydroxylamine and a suitable carbamoyl chloride.
Attachment of the Methylpropanamide Moiety: The final step involves the attachment of the methylpropanamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-N-methylacetamide
- 4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate
Uniqueness
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a hydroxycarbamimidoyl group and a methylpropanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,10(13)15)8-5-3-7(4-6-8)9(12)14-16/h3-6,16H,1-2H3,(H2,12,14)(H2,13,15) |
InChIキー |
QQARNGBPWGPFNH-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C1=CC=C(C=C1)/C(=N/O)/N)C(=O)N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(=NO)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)


![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)


![4-(2-Ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl)phenol](/img/structure/B12100203.png)

